molecular formula C9H11N3O B13642054 7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Cat. No.: B13642054
M. Wt: 177.20 g/mol
InChI Key: RVYFZEZGXYGSRC-UHFFFAOYSA-N
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Description

7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with ethyl and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where the triazole ring is activated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to its specific substituents (ethyl and methyl) and the presence of a pyridine ring. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-ethyl-2-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C9H11N3O/c1-3-7-4-8-10-6(2)11-12(8)9(13)5-7/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

RVYFZEZGXYGSRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(=C1)N=C(N2)C

Origin of Product

United States

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